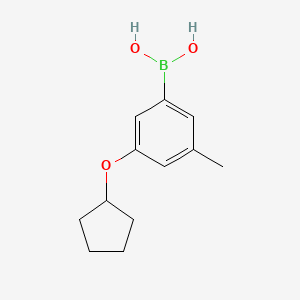

3-(Cyclopentyloxy)-5-methylphenylboronic acid

Description

BenchChem offers high-quality 3-(Cyclopentyloxy)-5-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Cyclopentyloxy)-5-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-cyclopentyloxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO3/c1-9-6-10(13(14)15)8-12(7-9)16-11-4-2-3-5-11/h6-8,11,14-15H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOORGQKPJFPDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC2CCCC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681646 | |

| Record name | [3-(Cyclopentyloxy)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-07-2 | |

| Record name | Boronic acid, B-[3-(cyclopentyloxy)-5-methylphenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Cyclopentyloxy)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(Cyclopentyloxy)-5-methylphenylboronic Acid

Abstract

This technical guide provides an in-depth exploration of the synthesis, purification, and characterization of 3-(Cyclopentyloxy)-5-methylphenylboronic acid (CAS No. 1256346-07-2)[1][2][3]. This compound serves as a valuable building block in modern synthetic organic chemistry, particularly in the construction of complex biaryl structures via palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and professionals in the field of drug development, offering a narrative that combines established protocols with the underlying scientific principles governing the experimental choices. We will detail a robust synthetic pathway, comprehensive characterization methodologies, and the rationale for each procedural step, ensuring a reproducible and validated process.

Introduction and Strategic Importance

Arylboronic acids are a cornerstone of modern carbon-carbon bond formation, most notably as the nucleophilic partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5] Their stability, low toxicity, and broad functional group tolerance make them indispensable reagents in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The target molecule, 3-(Cyclopentyloxy)-5-methylphenylboronic acid, incorporates a sterically defined cyclopentyloxy group and a methyl substituent, offering a unique electronic and steric profile. This specific substitution pattern allows for the synthesis of highly tailored biaryl compounds, which are prevalent motifs in biologically active molecules.[6] The strategic placement of the boronic acid moiety at the C1 position, meta to both the ether and methyl groups, dictates the regiochemistry of subsequent coupling reactions, providing precise control over the final molecular architecture.[7]

Synthetic Strategy and Pathway

The synthesis of an arylboronic acid can be approached through several established methods, including the reaction of Grignard or organolithium reagents with borate esters[8][9] or, more commonly in modern synthesis, through palladium-catalyzed borylation of aryl halides.[10][11] The latter approach is often preferred due to its milder conditions and superior functional group tolerance.

Our chosen strategy involves a two-step sequence starting from a commercially available precursor, 3-bromo-5-methylphenol. This pathway is logical and efficient, separating the formation of the ether linkage from the installation of the boronic acid group.

-

Williamson Ether Synthesis: Formation of the cyclopentyloxy ether from the phenolic hydroxyl group.

-

Miyaura Borylation: Palladium-catalyzed conversion of the aryl bromide to the corresponding boronate ester, followed by hydrolysis to the target boronic acid.

This sequence avoids potential complications of performing ether synthesis on a molecule already containing a boronic acid, which can be sensitive to the basic conditions typically employed.

Figure 1: Proposed synthetic workflow for 3-(Cyclopentyloxy)-5-methylphenylboronic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Bromo-3-(cyclopentyloxy)-5-methylbenzene

This reaction proceeds via the classical Williamson ether synthesis, a reliable Sₙ2 reaction where a phenoxide ion, generated in situ, acts as a nucleophile to displace a halide from an alkyl halide.

Protocol:

-

To a stirred solution of 3-bromo-5-methylphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.5 eq) and cyclopentyl bromide (1.2 eq).

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford 1-bromo-3-(cyclopentyloxy)-5-methylbenzene as a pure compound.

Causality and Insights:

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol, forming the reactive phenoxide. It is preferred over stronger bases like sodium hydride for its ease of handling and removal.

-

Solvent: Acetone is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the cation of the base while not interfering with the nucleophile.

-

Purification: Chromatography is necessary to remove any unreacted starting material and potential O-alkylation vs. C-alkylation byproducts, although O-alkylation is highly favored.

Step 2: Synthesis of 3-(Cyclopentyloxy)-5-methylphenylboronic Acid

This step utilizes the Miyaura borylation reaction, a palladium-catalyzed process that couples an aryl halide with a diboron reagent.[5] The resulting boronate ester is then hydrolyzed to the desired boronic acid.

Protocol:

-

In an oven-dried Schlenk flask, combine 1-bromo-3-(cyclopentyloxy)-5-methylbenzene (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 8-16 hours. Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature. Add water and extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude boronate ester can be used directly or purified. To obtain the boronic acid, dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water.

-

Add an aqueous solution of 2M hydrochloric acid (HCl) and stir vigorously at room temperature for 4-6 hours until hydrolysis is complete.

-

Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude boronic acid.

Causality and Insights:

-

Catalyst System: Pd(dppf)Cl₂ is a robust catalyst for this transformation. The dppf ligand is both electron-rich and bulky, which facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[12]

-

Base: Potassium acetate acts as a mild base, crucial for the transmetalation step of the catalytic cycle.

-

Inert Atmosphere: The Pd(0) species, which is the active catalyst generated in situ, is sensitive to oxygen. An inert atmosphere is critical to prevent catalyst degradation and ensure high yields.

-

Hydrolysis: The pinacol boronate ester is stable but is typically converted to the more reactive boronic acid for subsequent Suzuki-Miyaura coupling reactions.[8] This is readily achieved by simple acid-catalyzed hydrolysis.

Purification of the Final Product

Arylboronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and tendency to dehydrate on the acidic silica surface, forming boroxine trimers.[13][14] A combination of acid-base extraction and recrystallization is often more effective.

Protocol:

-

Dissolve the crude 3-(Cyclopentyloxy)-5-methylphenylboronic acid in diethyl ether.

-

Extract the organic solution with a 1M aqueous sodium hydroxide (NaOH) solution (3x). The boronic acid will deprotonate and move into the aqueous layer as the sodium boronate salt. Impurities that are not acidic will remain in the organic layer.[15]

-

Separate the aqueous layer and cool it in an ice bath.

-

Slowly acidify the aqueous layer with 2M HCl with stirring. The pure boronic acid will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then a minimal amount of cold hexane.

-

Dry the product under high vacuum. For further purification, recrystallize from an appropriate solvent system (e.g., water/ethanol or toluene/hexane).[14]

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this class of molecule.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the proton environment. Due to the potential for boronic acids to form oligomeric anhydrides (boroxines), which can lead to broad peaks, spectra are often run in deuterated methanol (CD₃OD) or DMSO-d₆.[16] Expected signals include aromatic protons, the methyl group singlet, and signals for the cyclopentyl ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule. A key signal to identify is the carbon atom directly bonded to the boron, which typically appears as a broad, low-intensity peak.

-

¹¹B NMR (Boron-11 Nuclear Magnetic Resonance): This is a highly diagnostic technique for boron-containing compounds.[17] For a trigonal planar (sp² hybridized) arylboronic acid, a single broad peak is expected in the range of δ 28-34 ppm.[18][19]

-

MS (Mass Spectrometry): Confirms the molecular weight of the compound. For 3-(Cyclopentyloxy)-5-methylphenylboronic acid (C₁₂H₁₇BO₃), the expected monoisotopic mass is 220.127 g/mol .[1] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Physical and Analytical Data

The following table summarizes the key analytical data for the target compound.

| Property | Expected Value |

| Chemical Formula | C₁₂H₁₇BO₃ |

| Molecular Weight | 220.07 g/mol [1] |

| Appearance | White to off-white solid |

| ¹¹B NMR (δ, ppm) | ~29-32 ppm (characteristic of Ar-B(OH)₂)[17][19] |

| HRMS (ESI+) m/z | Calculated for [M+H]⁺: 221.1343; Found: [Value] |

| Melting Point | To be determined experimentally (°C) |

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of 3-(Cyclopentyloxy)-5-methylphenylboronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds.[4] It can be coupled with a variety of aryl or heteroaryl halides or triflates to synthesize complex biaryl molecules.

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This guide has presented a comprehensive and scientifically grounded approach to the synthesis and characterization of 3-(Cyclopentyloxy)-5-methylphenylboronic acid. By employing a robust two-step synthetic sequence involving a Williamson ether synthesis followed by a Miyaura borylation, the target compound can be prepared efficiently. The detailed protocols for synthesis, purification, and characterization are designed to be self-validating and reproducible. The insights into the causality behind experimental choices provide a deeper understanding of the chemical transformations involved. This valuable building block is now accessible for researchers to employ in the synthesis of novel and complex molecules for applications in medicinal chemistry and materials science.

References

-

Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link][10][11]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link][20]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link][8]

-

Billingsley, K. L., & Buchwald, S. L. (2010). Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives. Journal of the American Chemical Society, 132(50), 17701-3. [Link]

-

ResearchGate. CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link][17]

-

ResearchGate. Preparation of primary arylamines from aryl halides and arylboronic acid. [Link]

-

Hitosugi, S., Nakae, T., & Isobe, M. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. The Journal of Organic Chemistry, 87(10), 6825–6833. [Link][13]

-

Anderson, J. C. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 19(7), 807-810. [Link][9]

-

Google Patents. Process for purification of boronic acid and its derivatives. [15]

-

D'Agostino, J., et al. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link][18]

-

Nielsen, L. P., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link][19]

-

ResearchGate. How to purify boronic acids/boronate esters?. [Link][14]

-

PubMed. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

-

Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link][16]

-

ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link][21]

-

Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link][6]

-

ResearchGate. Synthesis of reference compound 3 and the labeling precursor 5. [Link]

-

Olesiak-Banska, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2235–2243. [Link][7]

-

Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16484-16507. [Link][12]

Sources

- 1. 3-(cyclopentyloxy)-5-methylphenylboronic acid,(CAS# 1256346-07-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. biomall.in [biomall.in]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 10. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]

- 11. Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 16. reddit.com [reddit.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. par.nsf.gov [par.nsf.gov]

- 20. organic-chemistry.org [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Cyclopentyloxy)-5-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-(Cyclopentyloxy)-5-methylphenylboronic acid. As a member of the versatile boronic acid family, this compound holds significant promise as a building block in organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science. This document delves into its structural characteristics, predicted and observed spectroscopic properties, and outlines a detailed, scientifically-grounded protocol for its synthesis. Furthermore, it explores its reactivity, stability, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and materials development.

Introduction

Boronic acids and their derivatives have emerged as indispensable tools in modern organic chemistry, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This class of compounds offers a unique combination of stability, reactivity, and functional group tolerance, making them ideal intermediates for the formation of carbon-carbon and carbon-heteroatom bonds. Within this family, 3-(Cyclopentyloxy)-5-methylphenylboronic acid (Figure 1) presents an interesting structural motif, combining a lipophilic cyclopentyloxy group with a methyl-substituted phenylboronic acid. This combination of features can impart desirable pharmacokinetic properties in drug candidates and influence the electronic and steric nature of the molecule in synthetic transformations.

This guide aims to provide a detailed examination of the physicochemical properties of 3-(Cyclopentyloxy)-5-methylphenylboronic acid, offering insights into its behavior and potential for innovative applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While some experimental data for 3-(Cyclopentyloxy)-5-methylphenylboronic acid is not publicly available, we can infer many of its properties based on the well-established chemistry of arylboronic acids and related analogs.

| Property | Value | Source/Method |

| CAS Number | 1256346-07-2 | [2] |

| Molecular Formula | C₁₂H₁₇BO₃ | [2] |

| Molecular Weight | 220.07 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | Inferred from similar arylboronic acids |

| Melting Point | Not available. Expected to be a solid at room temperature. For comparison, the melting point of the structurally related 3-Fluoro-5-methylphenylboronic acid is 222 °C.[3] | - |

| Boiling Point | Not available. Likely to decompose at high temperatures. | - |

| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, acetone, tetrahydrofuran (THF), and dimethylformamide (DMF). Limited solubility in nonpolar solvents like hexane. Sparingly soluble in water. | Inferred from general solubility of phenylboronic acids. |

| pKa | Not available. The pKa of phenylboronic acid is approximately 8.8. The electron-donating nature of the cyclopentyloxy and methyl groups is expected to slightly increase the pKa relative to the parent compound. | Inferred from related arylboronic acids. |

Figure 1: Chemical Structure of 3-(Cyclopentyloxy)-5-methylphenylboronic acid

Caption: Structure of 3-(Cyclopentyloxy)-5-methylphenylboronic acid.

Synthesis

The synthesis of 3-(Cyclopentyloxy)-5-methylphenylboronic acid can be achieved through a variety of methods common for the preparation of arylboronic acids. The most direct and widely applicable approach involves the formation of an organometallic intermediate from a corresponding aryl halide, followed by quenching with a trialkyl borate. A detailed, plausible synthetic protocol based on the Grignard reaction is outlined below.[4]

Proposed Synthetic Route: Grignard Reaction

This method involves the preparation of a Grignard reagent from 3-bromo-5-methylanisole, followed by reaction with a borate ester and subsequent hydrolysis. A patent describing the formation of a (3-alkoxyphenyl)magnesium chloride, including a cyclopentoxy derivative, supports the feasibility of this approach.[5]

Workflow Diagram: Synthesis of 3-(Cyclopentyloxy)-5-methylphenylboronic acid

Caption: Proposed synthetic workflow for 3-(Cyclopentyloxy)-5-methylphenylboronic acid.

Detailed Experimental Protocol

Materials:

-

1-Bromo-3-cyclopentyloxy-5-methylbenzene

-

Magnesium turnings

-

Iodine (catalyst)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (2 M)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation:

-

Dry all glassware thoroughly in an oven and assemble under a nitrogen or argon atmosphere.

-

To a round-bottom flask containing magnesium turnings (1.2 equivalents), add a small crystal of iodine.

-

Add a solution of 1-bromo-3-cyclopentyloxy-5-methylbenzene (1.0 equivalent) in anhydrous THF dropwise to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining aryl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

In a separate flask, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared Grignard reagent to the cold borate solution via cannula, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic.

-

Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude 3-(Cyclopentyloxy)-5-methylphenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by column chromatography on silica gel.

-

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopentyloxy, and methyl protons.

-

Aromatic Protons: Three signals in the aromatic region (δ 7.0-7.8 ppm), corresponding to the three protons on the phenyl ring. The substitution pattern will result in specific splitting patterns (singlets or narrow multiplets).

-

Cyclopentyloxy Protons: A multiplet around δ 4.5-5.0 ppm for the methine proton (CH-O) and a series of multiplets between δ 1.5-2.0 ppm for the methylene protons of the cyclopentyl ring.

-

Methyl Protons: A singlet around δ 2.3 ppm corresponding to the methyl group on the phenyl ring.

-

B(OH)₂ Protons: A broad singlet, typically between δ 7.5-8.5 ppm, which is exchangeable with D₂O.

For comparison, the 1H NMR spectrum of 3-methoxyphenylboronic acid shows signals for the aromatic protons between δ 7.0 and 7.4 ppm and a singlet for the methoxy group at approximately δ 3.8 ppm.[6]

13C NMR Spectroscopy

The 13C NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to the boron atom will be broad and is sometimes not observed. The carbon attached to the oxygen of the cyclopentyloxy group will be downfield.

-

Cyclopentyloxy Carbons: Signals for the carbons of the cyclopentyl ring, with the methine carbon (C-O) appearing around δ 80-85 ppm and the methylene carbons resonating at higher field.

-

Methyl Carbon: A signal around δ 20-25 ppm for the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum of 3-(Cyclopentyloxy)-5-methylphenylboronic acid will exhibit characteristic absorption bands.[7][8]

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid, often indicating hydrogen bonding.[9]

-

C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

B-O Stretching: A strong, characteristic band around 1330-1380 cm⁻¹.[10]

-

C-O Stretching: An ether C-O stretch is expected in the 1050-1250 cm⁻¹ region.[11]

-

Aromatic C=C Stretching: Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

In a mass spectrum, 3-(Cyclopentyloxy)-5-methylphenylboronic acid is expected to show a molecular ion peak (M⁺) at m/z 220. The fragmentation pattern would likely involve the loss of water, the cyclopentyloxy group, and potentially the boronic acid moiety. Ethers often undergo α-cleavage, which could be a significant fragmentation pathway.[12][13]

Reactivity and Stability

Arylboronic acids are generally stable, crystalline solids. However, they can undergo certain decomposition pathways, most notably protodeboronation, where the carbon-boron bond is cleaved. The stability of 3-(Cyclopentyloxy)-5-methylphenylboronic acid will be influenced by factors such as pH, temperature, and the presence of oxidizing agents. The electron-donating nature of the cyclopentyloxy and methyl groups may slightly influence its reactivity in comparison to unsubstituted phenylboronic acid.

Applications in Organic Synthesis

The primary application of 3-(Cyclopentyloxy)-5-methylphenylboronic acid is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a powerful method for the synthesis of biaryls and other complex organic molecules.

Diagram: Suzuki-Miyaura Coupling Reaction

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

The presence of the cyclopentyloxy and methyl groups on the phenyl ring can be strategically utilized to introduce these functionalities into a target molecule, potentially influencing its biological activity or material properties. While no specific patents were found that explicitly mention the use of 3-(Cyclopentyloxy)-5-methylphenylboronic acid, numerous patents utilize structurally similar arylboronic acids in the synthesis of pharmaceutically active compounds.[1][14][15][16][17]

Conclusion

3-(Cyclopentyloxy)-5-methylphenylboronic acid is a valuable synthetic intermediate with significant potential in organic synthesis and drug discovery. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, a detailed plausible synthetic route, and an outline of its key applications. While some experimental data for this specific compound remains to be reported, the information presented here, based on the well-understood chemistry of arylboronic acids, provides a strong foundation for its effective utilization in the laboratory. As the demand for novel and complex organic molecules continues to grow, compounds like 3-(Cyclopentyloxy)-5-methylphenylboronic acid will undoubtedly play an increasingly important role in advancing scientific research and development.

References

[7] Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]

[9] Oliveira, B. G., & Ramalho, T. C. (2014). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 10, 269-278. [Link]

[8] Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]

[18] ResearchGate. (2015). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

[10] Bandyopadhyay, D., & Brewer, S. H. (2007). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Langmuir, 23(26), 12899-12905. [Link]

[19] The Royal Society of Chemistry. (n.d.). Supporting information for an article. [Link]

[20] Google Patents. (n.d.). AU4678699A - Synthesis of aryl boronic acids.

[21] The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

[4] Deng, Y., Zhang, Y., Jiang, H., Xu, L., Liu, H., Li, S., & He, N. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Journal of Biomedical Nanotechnology, 5(5), 551-556. [Link]

[22] The Royal Society of Chemistry. (2023). S1 Copies of by 1H and 13C NMR spectra. [Link]

[1] Department of Medicinal Chemistry. (n.d.). Patent applications. [Link]

[23] ResearchGate. (2017). Experimental and theoretical, 1 H and 13 C NMR isotropic chemical... [Link]

[24] Autechaux. (n.d.). 3-(Cyclopropylmethoxy)-5-methylphenylboronic acid. [Link]

[25] SpectraBase. (n.d.). Cyclopentyl 1,1,2,2,2-pentamethyldisilanyl ether - Optional[MS (GC)] - Spectrum. [Link]

[11] Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

[5] Google Patents. (n.d.). KR100521062B1 - Method for producing (3-alkoxyphenyl) magnesium chloride and alcohol using the corresponding chloride.

[26] Google Patents. (n.d.). EP1285924A1 - Process for the preparation or aryl and alkyl boron compounds in micro reactors.

[14] Google Patents. (n.d.). WO2013154878A1 - Heterocyclic compounds and uses thereof.

[27] California State University, Northridge. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

[12] Oregon State University. (n.d.). Spectroscopic Identification of Ethers and Epoxides. [Link]

[28] Journal of the Chemical Society, Dalton Transactions. (1974). Aryl-substituted fluorophosphazenes. Part VII. Mass spectra of some aryl-substituted fluorocyclotriphosphazenes. [Link]

[13] Doc Brown's Chemistry. (n.d.). C3H8O CH3OCH2CH3 mass spectrum of methoxyethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl methyl ether. [Link]

[15] Google Patents. (n.d.). US20230365594A1 - Thienopyrrole compounds.

[16] Google Patents. (n.d.). US9415053B2 - Solid, orally administrable pharmaceutical composition.

[17] Google Patents. (n.d.). CN101418005B - Novel method for synthesizing prulifloxacin.

Sources

- 1. medchem-ippas.eu [medchem-ippas.eu]

- 2. 3-(cyclopentyloxy)-5-methylphenylboronic acid,(CAS# 1256346-07-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KR100521062B1 - Method for producing (3-alkoxyphenyl) magnesium chloride and alcohol using the corresponding chloride - Google Patents [patents.google.com]

- 6. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR spectrum [chemicalbook.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]

- 10. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Spectroscopic Identification of Ethers and Epoxides [sites.science.oregonstate.edu]

- 13. C3H8O CH3OCH2CH3 mass spectrum of methoxyethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. WO2013154878A1 - Heterocyclic compounds and uses thereof - Google Patents [patents.google.com]

- 15. US20230365594A1 - Thienopyrrole compounds - Google Patents [patents.google.com]

- 16. US9415053B2 - Solid, orally administrable pharmaceutical composition - Google Patents [patents.google.com]

- 17. CN101418005B - Novel method for synthesizing prulifloxacin - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

- 20. AU4678699A - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 21. rsc.org [rsc.org]

- 22. rsc.org [rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. labsolu.ca [labsolu.ca]

- 25. dev.spectrabase.com [dev.spectrabase.com]

- 26. EP1285924A1 - Process for the preparation or aryl and alkyl boron compounds in micro reactors - Google Patents [patents.google.com]

- 27. cerritos.edu [cerritos.edu]

- 28. Aryl-substituted fluorophosphazenes. Part VII. Mass spectra of some aryl-substituted fluorocyclotriphosphazenes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Structural Elucidaion of (3-(Cyclopentyloxy)-5-methylphenyl)boronic acid (CAS 1256346-07-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Cyclopentyloxy)-5-methylphenyl)boronic acid, registered under CAS number 1256346-07-2, is a valuable building block in organic synthesis, particularly in the realm of drug discovery and materials science.[1][2][3][4][5] Its utility primarily stems from the presence of the boronic acid functional group, which readily participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The substituted phenyl ring allows for the introduction of specific steric and electronic properties into target molecules. This guide provides a comprehensive overview of the structural elucidation of this compound, leveraging predictive Nuclear Magnetic Resonance (NMR) data to illustrate the analytical workflow. While specific experimental data for this exact molecule is not publicly available, the principles and expected data outlined herein provide a robust framework for its characterization.

Structural Elucidation Workflow

The definitive identification of a chemical structure is a systematic process. For a novel or uncharacterized compound like (3-(Cyclopentyloxy)-5-methylphenyl)boronic acid, a logical workflow would be employed to piece together its molecular architecture.

Caption: A typical workflow for structural elucidation.

Predicted Spectroscopic Data and Interpretation

Molecular Formula and Mass Spectrometry

The molecular formula for (3-(Cyclopentyloxy)-5-methylphenyl)boronic acid is C₁₂H₁₇BO₃.[1][2][4] High-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M+H]⁺ at approximately m/z 221.1347, confirming the elemental composition.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For boronic acids, it's important to note that the B(OH)₂ protons are often broad and may exchange with residual water in the solvent, making them difficult to observe.[6] The spectrum is typically run in a solvent like DMSO-d₆ or CDCl₃.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | s | 1H | Ar-H |

| ~7.38 | s | 1H | Ar-H |

| ~6.95 | s | 1H | Ar-H |

| ~4.80 | m | 1H | O-CH |

| ~2.35 | s | 3H | Ar-CH₃ |

| ~1.95-1.80 | m | 4H | Cyclopentyl-CH₂ |

| ~1.70-1.55 | m | 4H | Cyclopentyl-CH₂ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 6.5-8.0): Three singlets are predicted in the aromatic region, corresponding to the three protons on the phenyl ring. Their substitution pattern prevents simple splitting.

-

Cyclopentyloxy Group (δ 4.80, 1.95-1.55): A multiplet around δ 4.80 is characteristic of the methine proton (O-CH) of the cyclopentyl group, shifted downfield due to the adjacent oxygen atom. The remaining eight protons of the cyclopentyl ring would appear as complex multiplets in the aliphatic region.

-

Methyl Group (δ 2.35): A singlet integrating to three protons at approximately δ 2.35 is indicative of the aromatic methyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon attached to the boron atom can sometimes be difficult to observe due to quadrupolar relaxation.[7][8]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158.5 | Ar-C-O |

| ~139.0 | Ar-C-CH₃ |

| ~130.0 (broad) | Ar-C-B |

| ~128.5 | Ar-CH |

| ~124.0 | Ar-CH |

| ~116.0 | Ar-CH |

| ~80.0 | O-CH |

| ~32.5 | Cyclopentyl-CH₂ |

| ~24.0 | Cyclopentyl-CH₂ |

| ~21.5 | Ar-CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (δ 110-160): Six signals are expected for the aromatic carbons. The carbon attached to the oxygen (Ar-C-O) will be the most downfield-shifted. The carbon bearing the boronic acid group (Ar-C-B) is predicted to be broad.

-

Cyclopentyloxy Group (δ 80.0, 32.5, 24.0): The methine carbon (O-CH) is expected around δ 80.0, while the four methylene carbons will give two distinct signals due to symmetry.

-

Methyl Carbon (δ 21.5): The methyl carbon signal is anticipated in the typical upfield region for alkyl groups.

2D NMR Spectroscopy

To confirm the assignments from 1D NMR, a suite of 2D NMR experiments would be invaluable.

-

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, it would confirm the connectivity within the cyclopentyl ring, showing correlations between the O-CH proton and the adjacent CH₂ protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals, for example, connecting the aromatic proton signals to their respective aromatic carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the overall connectivity of the molecule. For example, HMBC would show a correlation from the methyl protons to the aromatic carbons two and three bonds away, confirming its position on the ring.

Caption: Conceptual 2D NMR correlations for structure confirmation.

Proposed Synthetic Protocol

A common and effective method for the synthesis of arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup.

Reaction Scheme:

1-Bromo-3-(cyclopentyloxy)-5-methylbenzene + n-BuLi → [3-(Cyclopentyloxy)-5-methylphenyl]lithium [3-(Cyclopentyloxy)-5-methylphenyl]lithium + B(OR)₃ → Borate Ester Intermediate Borate Ester Intermediate + H₃O⁺ → (3-(Cyclopentyloxy)-5-methylphenyl)boronic acid

Step-by-Step Methodology:

-

Preparation of the Organolithium Reagent: To a solution of 1-bromo-3-(cyclopentyloxy)-5-methylbenzene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in hexanes is added dropwise. The reaction is stirred at this temperature for 1-2 hours.

-

Borylation: Triisopropyl borate is then added dropwise to the reaction mixture, maintaining the temperature at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) and stirred vigorously for several hours.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure (3-(Cyclopentyloxy)-5-methylphenyl)boronic acid.

Caption: A plausible synthetic workflow for the target compound.

Conclusion

References

-

Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Available from: [Link]

-

PubMed. ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Material for Mechanochemical synthesis of boronic esters. Available from: [Link]

-

MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Available from: [Link]

-

Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 3-(cyclopentyloxy)-5-methylphenylboronic acid,(CAS# 1256346-07-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. biomall.in [biomall.in]

- 6. reddit.com [reddit.com]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

The Ascendancy of Boronic Acids in Modern Drug Discovery: From Chemical Curiosity to Clinical Powerhouse

An In-depth Technical Guide for Drug Development Professionals

Abstract

Once relegated to the periphery of medicinal chemistry due to perceived toxicity, boron-containing compounds, particularly boronic acids and their derivatives, have undergone a profound renaissance.[1][2][3] This shift was catalyzed by the landmark approval of bortezomib, a proteasome inhibitor that transformed the treatment landscape for multiple myeloma.[1][2][4] The unique electronic properties of the boron atom—specifically its ability to form stable, reversible covalent bonds with biological nucleophiles—grant these molecules a versatile and potent mechanism of action that has been successfully exploited across a remarkable range of therapeutic areas. This guide provides a comprehensive technical overview of the biological activities of boronic acid derivatives, delving into their mechanistic underpinnings, therapeutic applications, and the key experimental workflows essential for their evaluation. We will explore their roles as enzyme inhibitors, glycan recognition agents, and diagnostic sensors, offering field-proven insights into the causality behind experimental design and protocol selection.

The Boron Advantage: A Unique Chemical Foundation for Biological Activity

The utility of boronic acids in drug design stems from the distinct chemical nature of the boron atom. Unlike carbon, boron is an electron-deficient metalloid that acts as a mild Lewis acid. This allows the boronic acid moiety, R-B(OH)₂, to engage in a unique interaction with biological targets: the formation of reversible covalent bonds with nucleophilic groups, most notably the hydroxyl groups of serines, threonines, or cis-diols found in saccharides.[5][6] The boron atom can shift its hybridization state from a planar sp² configuration to a tetrahedral sp³ state upon binding, mimicking the transition states of many enzymatic reactions.[7] This ability to act as a transition-state analog is a cornerstone of their efficacy as enzyme inhibitors.[8]

This reversible covalent interaction provides a "best of both worlds" scenario in drug design: the high affinity and specificity characteristic of a covalent bond, combined with the favorable pharmacokinetics of a reversible interaction. This contrasts with irreversible covalent inhibitors, which can carry a higher risk of off-target effects and toxicity.

A Spectrum of Therapeutic Applications

The versatility of the boronic acid pharmacophore has led to the development and approval of several groundbreaking drugs, validating its broad therapeutic potential.[4][9]

Table 1: FDA-Approved Drugs Featuring a Boronic Acid or Derivative Moiety

| Drug Name | Brand Name(s) | Primary Target/Mechanism of Action | Therapeutic Area |

| Bortezomib | Velcade® | Reversible inhibitor of the 26S proteasome's chymotrypsin-like activity (β5 subunit).[10][11][12] | Oncology (Multiple Myeloma, Mantle Cell Lymphoma)[10] |

| Ixazomib | Ninlaro® | Reversible inhibitor of the 20S proteasome's chymotrypsin-like activity (β5 subunit).[13][14][15] | Oncology (Multiple Myeloma)[9][14] |

| Vaborbactam | Vabomere® (with Meropenem) | Cyclic boronic acid β-lactamase inhibitor (BLI); protects meropenem from degradation by serine β-lactamases (e.g., KPC).[8][16][17] | Infectious Disease (cUTI, Pyelonephritis)[9] |

| Crisaborole | Eucrisa® | Phosphodiesterase 4 (PDE4) inhibitor; increases cAMP levels, reducing inflammatory cytokine production.[18][19][20][21] | Dermatology (Atopic Dermatitis)[9][18] |

| Tavaborole | Kerydin® | Oxaborole antifungal that inhibits fungal leucyl-tRNA synthetase (LeuRS), blocking protein synthesis.[22][23][24][25] | Dermatology (Onychomycosis)[22][24] |

Core Mechanisms of Biological Activity

Boronic acid derivatives achieve their therapeutic effects through several distinct, yet often overlapping, mechanisms.

Enzyme Inhibition: The Primary Modality

The most successful application of boronic acids to date is in enzyme inhibition. The boron atom's electrophilicity makes it a potent warhead for targeting nucleophilic amino acid residues in enzyme active sites.

Cancer cells, particularly those in multiple myeloma, exhibit high rates of protein synthesis and are exquisitely sensitive to disruptions in proteostasis.[13] They rely heavily on the ubiquitin-proteasome pathway to degrade misfolded and regulatory proteins. Bortezomib and ixazomib exploit this vulnerability.[10][13] The boron atom in these drugs forms a stable, reversible dative bond with the active site N-terminal threonine residue of the proteasome's β5 subunit, effectively blocking its chymotrypsin-like activity.[10][11][26] This inhibition leads to a buildup of ubiquitinated proteins, triggering endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis of the cancer cells.[13][27][28]

Caption: General workflow for a boronic acid-based sensor.

Key Experimental Protocols and Methodologies

Evaluating the biological activity of boronic acid derivatives requires robust and carefully designed assays. The choice of experimental conditions is critical, as the reversible covalent nature of the boron interaction can influence the results.

Protocol: In Vitro Enzyme Inhibition Kinetics Assay

Objective: To determine the potency (e.g., IC₅₀ or Kᵢ) of a boronic acid derivative against a target enzyme. This protocol is exemplified for a serine protease but is adaptable.

Causality and Self-Validation:

-

Buffer Choice: A buffer like HEPES or Tris-HCl at pH 7.4 is chosen to mimic physiological conditions. It's crucial to avoid buffers containing diols (e.g., some biological buffers) or high concentrations of nucleophiles that could compete with the enzyme for binding to the boronic acid.

-

Pre-incubation Step: Boronic acids can exhibit slow-binding kinetics. A pre-incubation step allows the inhibitor and enzyme to reach equilibrium before the substrate is added. This is essential for accurate potency determination; without it, the IC₅₀ may be overestimated.

-

Substrate Concentration: The substrate concentration is typically kept at or below its Michaelis-Menten constant (Kₘ) to ensure the assay is sensitive to competitive inhibition.

-

Control Wells: Including "no enzyme," "no inhibitor," and "vehicle control" (e.g., DMSO) wells is mandatory for data normalization and to ensure that the vehicle itself does not affect enzyme activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.

-

Target Enzyme: Prepare a stock solution in Assay Buffer (e.g., 2X final concentration).

-

Test Compound: Prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) in 100% DMSO, then dilute into Assay Buffer to create 4X final concentration stocks.

-

Substrate: Prepare a stock solution of a fluorogenic or chromogenic substrate in Assay Buffer (e.g., 2X final concentration).

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of Assay Buffer to all wells.

-

Add 25 µL of the 4X test compound dilutions to the appropriate wells. Add 25 µL of Assay Buffer with the corresponding DMSO concentration to control wells.

-

Add 50 µL of the 2X enzyme solution to all wells except "no enzyme" controls.

-

Mix gently and pre-incubate the plate at room temperature (or 37°C) for 30 minutes.

-

Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells.

-

Immediately place the plate in a microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence or absorbance kinetically (e.g., every 60 seconds for 30 minutes).

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the progress curve.

-

Normalize the data: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_vehicle - V₀_no_enzyme)).

-

Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a boronic acid derivative (often in combination with an antibiotic) that prevents visible bacterial growth.

Causality and Self-Validation:

-

Growth Medium: Use a standard cation-adjusted Mueller-Hinton Broth (MHB) to ensure reproducibility and comparability with established standards.

-

Inoculum Density: Standardizing the initial bacterial inoculum to ~5 x 10⁵ CFU/mL is critical. A lower density may lead to falsely low MICs, while a higher density can overwhelm the compound's effect.

-

Combination Testing: When testing a β-lactamase inhibitor like vaborbactam, it is tested at a fixed concentration in combination with a serial dilution of the partner antibiotic (e.g., meropenem) to demonstrate potentiation.

Step-by-Step Methodology:

-

Preparation:

-

Prepare serial dilutions of the test compound(s) in a 96-well microtiter plate using MHB.

-

Grow the bacterial strain to the mid-logarithmic phase in MHB.

-

Adjust the bacterial culture density to a 0.5 McFarland standard, then dilute to achieve a final inoculum of ~5 x 10⁵ CFU/mL in the assay wells.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Reading and Interpretation:

-

Visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Challenges and Future Perspectives

Despite the successes, challenges in the development of boronic acid-based drugs remain. Off-target effects are a primary concern; for instance, protease inhibitors can affect other serine hydrolases. [8]Improving selectivity through rational design is a key area of ongoing research. Furthermore, the development of prodrug strategies, where the boronic acid is temporarily masked to improve pharmacokinetics or target delivery, is gaining traction. [9][29]These prodrugs can be designed to release the active boronic acid in response to specific conditions in the tumor microenvironment, such as high levels of reactive oxygen species (ROS). [9][29] The future of boronic acid chemistry in drug discovery is bright. New applications in neurodegenerative diseases, targeted drug delivery systems, and advanced diagnostics are actively being explored. The continued synthesis of novel boronic acid scaffolds and a deeper understanding of their structure-activity relationships will undoubtedly lead to the next generation of innovative therapies. [1][2][3]

References

-

Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site. Available from: [Link]

-

Mechanism of Action - NINLARO® (ixazomib). Available from: [Link]

-

Clinical Profile of Tavaborole 5% Topical Solution - GlobalRx. Available from: [Link]

-

Tavaborole | C7H6BFO2 | CID 11499245 - PubChem - NIH. Available from: [Link]

-

Ixazomib - Wikipedia. Available from: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchGate. Available from: [Link]

-

Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC - NIH. Available from: [Link]

-

Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - NIH. Available from: [Link]

-

An upcoming drug for onychomycosis: Tavaborole - PMC - NIH. Available from: [Link]

-

VABOMERE (meropenem and vaborbactam) How It Works. Available from: [Link]

-

Bortezomib - Wikipedia. Available from: [Link]

-

Tavaborole - Wikipedia. Available from: [Link]

-

Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC - NIH. Available from: [Link]

-

What is the mechanism of Bortezomib? - Patsnap Synapse. Available from: [Link]

-

Bortezomib: Understanding the Mechanism of Action | Molecular Cancer Therapeutics. Available from: [Link]

-

Mechanism of action of ixazomib. | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

What is the mechanism of Crisaborole? - Patsnap Synapse. Available from: [Link]

-

Bortezomib - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

-

Biochemical Activity of Vaborbactam - PMC - NIH. Available from: [Link]

-

Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - SciSpace. Available from: [Link]

-

Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. Available from: [Link]

-

Spotlight on tavaborole for the treatment of onychomycosis - PMC - NIH. Available from: [Link]

-

Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC - NIH. Available from: [Link]

-

Crisaborole | C14H10BNO3 | CID 44591583 - PubChem. Available from: [Link]

-

Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition | Antimicrobial Agents and Chemotherapy - ASM Journals. Available from: [Link]

-

Crisaborole Topical: MedlinePlus Drug Information. Available from: [Link]

-

Vaborbactam - Wikipedia. Available from: [Link]

-

Boronic acid-containing diarylpyrimidine derivatives as novel HIV-1 NNRTIs: design, synthesis and biological evaluation - Lirias. Available from: [Link]

-

Meropenem/Vaborbactam: A Review in Complicated Urinary Tract Infections - PMC. Available from: [Link]

-

Branched Peptides: Acridine and Boronic Acid Derivatives as Antimicrobial Agents. Available from: [Link]

-

Novel boronic acids for combating anti-microbial resistance in P.aeruginosa. Available from: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available from: [Link]

-

Full article: Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives - Taylor & Francis Online. Available from: [Link]

-

[PDF] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | Semantic Scholar. Available from: [Link]

-

Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications | Request PDF - ResearchGate. Available from: [Link]

-

Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - NIH. Available from: [Link]

-

Boronic Acid Modifications Enhance the Anti-Influenza A Virus Activities of Novel Quindoline Derivatives - PubMed. Available from: [Link]

-

Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules - ResearchGate. Available from: [Link]

-

Molecular recognition with boronic acids—applications in chemical biology - PMC - NIH. Available from: [Link]

-

The Role of Boronic Acid Derivatives in Cancer Research. Available from: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed. Available from: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. Available from: [Link]

-

Antibacterial activity of phenylboronic acid on pathogenic isolates of Escherichia coli and Staphylococcus aureus | Pharmakeftiki. Available from: [Link]

-

Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - Frontiers. Available from: [Link]

-

Identification of Boronate-Containing Diarylpyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC - PubMed Central. Available from: [Link]

-

Molecular Boronic Acid-Based Saccharide Sensors - ACS Publications. Available from: [Link]

-

Identification of Boronate-Containing Diarylpyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors - PubMed. Available from: [Link]

-

(PDF) Boronic Acid Modifications Enhance the Anti-Influenza A Virus Activities of Novel Quindoline Derivatives - ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Vaborbactam - Wikipedia [en.wikipedia.org]

- 9. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bortezomib - Wikipedia [en.wikipedia.org]

- 12. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Mechanism of Action - NINLARO® (ixazomib) [ninlarohcp.com]

- 14. Ixazomib - Wikipedia [en.wikipedia.org]

- 15. scispace.com [scispace.com]

- 16. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]

- 17. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 18. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]

- 19. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Crisaborole | C14H10BNO3 | CID 44591583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Crisaborole Topical: MedlinePlus Drug Information [medlineplus.gov]

- 22. Articles [globalrx.com]

- 23. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Tavaborole - Wikipedia [en.wikipedia.org]

- 26. researchgate.net [researchgate.net]

- 27. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 28. aacrjournals.org [aacrjournals.org]

- 29. tandfonline.com [tandfonline.com]

A Technical Guide to the Chemistry of Arylboronic Acids for Drug Design

Abstract

Long viewed with skepticism due to perceived toxicity, boron-containing compounds have undergone a renaissance in medicinal chemistry, catalyzed by the clinical success of drugs like bortezomib.[1][2] Arylboronic acids, in particular, have emerged as a uniquely versatile scaffold. Their distinct electronic properties, characterized by a Lewis acidic boron center, enable them to act as "warheads" for reversible covalent inhibition and as effective bioisosteres for common functional groups.[1][3] This guide provides an in-depth exploration of the core chemical principles of arylboronic acids, their strategic application in drug-target interactions, foundational synthetic methodologies, and the key challenges—stability and toxicity—that must be navigated during development. Through a blend of mechanistic explanation, practical protocols, and a case study on the proteasome inhibitor bortezomib, this document serves as a technical resource for researchers and scientists engaged in the design and development of next-generation therapeutics.

The Unique Physicochemical Landscape of Arylboronic Acids

The utility of an arylboronic acid, R-B(OH)₂, in drug design is rooted in the unique electronic nature of the boron atom. Boron possesses a vacant p-orbital, making the boronic acid moiety a Lewis acid.[1][4] This fundamental property governs its geometry and reactivity. In its neutral state, the boron atom is sp² hybridized, resulting in a trigonal planar geometry. However, it can readily accept a lone pair of electrons from a nucleophile, such as the hydroxyl group of water or an amino acid side chain, to form a more stable, anionic sp³ hybridized tetrahedral boronate species.[3][5] This dynamic equilibrium is central to its biological activity.

The acidity of boronic acids is also a key consideration, with pKa values typically ranging from 4 to 10, influenced by the substituents on the aryl ring.[1][6] This tunable acidity allows medicinal chemists to modulate the compound's ionization state at physiological pH, which has profound implications for cell permeability and target engagement.

Caption: Boronic acid equilibrium between neutral and tetrahedral forms.

Strategic Roles in Drug-Target Interactions

The chemical duality of the boronic acid moiety allows it to be deployed in two primary strategic roles in drug design: as a covalent inhibitor and as a bioisostere.

Reversible Covalent Inhibition

The ability of the electrophilic boron atom to form a stable, yet reversible, covalent bond with nucleophilic residues in an enzyme's active site is its most powerful application.[7] This interaction typically occurs with the hydroxyl groups of serine or threonine residues.[7][8] The resulting tetrahedral boronate adduct mimics the transition state of the catalyzed reaction, leading to potent enzyme inhibition.[9] Unlike irreversible covalent inhibitors which can lead to off-target toxicity, the reversible nature of the boron-nucleophile bond can provide a superior safety profile while achieving high potency and prolonged duration of action.[10] The first-in-class proteasome inhibitor, bortezomib, masterfully exploits this mechanism by targeting a key threonine residue in the proteasome's catalytic site.[1][9][11]

Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. Arylboronic acids are increasingly used as bioisosteres for carboxylic acids and phenols.[1][12]

-

Carboxylic Acid Bioisostere: While carboxylic acids are often crucial for target binding, their anionic nature at physiological pH can impede cell membrane permeability and reduce oral bioavailability.[5] With a higher pKa (typically ~9), a boronic acid can exist in its neutral, more lipophilic form, facilitating passage across membranes before engaging with the target.[5][6]

-

Phenol/Phosphate Bioisostere: Arylboronic acids can also mimic the hydrogen bonding patterns of phenols.[12] Furthermore, in an enzyme active site, the tetrahedral boronate can coordinate with water to mimic the structure of a phosphate group, a strategy that has been successfully employed in drug development.[13]

This bioisosteric substitution can dramatically alter a molecule's physicochemical properties, improving its pharmacokinetic profile without sacrificing potency.[1]

The Synthetic Chemist's Toolkit: Constructing Arylboronic Acids

The widespread adoption of arylboronic acids in drug discovery is heavily reliant on robust and versatile synthetic methods. While several routes exist, palladium-catalyzed cross-coupling reactions are the most prominent.[1][14]

The Suzuki-Miyaura Coupling: A Pillar of Modern Drug Discovery

The Suzuki-Miyaura coupling is the most frequently used carbon-carbon bond-forming reaction in the pharmaceutical industry.[15][16] It facilitates the reaction between an organoboron compound (like an arylboronic acid or its ester) and an aryl or vinyl halide/triflate.[17] Its popularity stems from its operational simplicity, mild reaction conditions, commercial availability of reagents, and remarkable tolerance for a wide array of functional groups, making it ideal for the synthesis of complex drug candidates.[15][18]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Foundational Synthetic Protocols

The ability to reliably synthesize the arylboronic acid building blocks themselves is paramount. The Miyaura borylation reaction, which installs a boronic ester onto an aryl halide, is a common and powerful precursor to Suzuki couplings.[14][19]

Protocol 1: Synthesis of an Arylboronic Pinacol Ester via Miyaura Borylation

-

Rationale: This protocol creates a stable boronic ester derivative from an aryl bromide. Pinacol esters are often preferred over free boronic acids for purification and storage due to their increased stability and are readily used in subsequent cross-coupling reactions.[15]

-

Methodology:

-

To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl bromide (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.1 equiv), potassium acetate (KOAc) (1.5 equiv), and the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 equiv).

-

Add a dry, deoxygenated solvent, such as dioxane or THF.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting aryl bromide is consumed.

-

Cool the reaction to room temperature and dilute with a solvent like ethyl acetate.

-

Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure arylboronic pinacol ester.

-

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

-

Rationale: This protocol demonstrates the use of the synthesized arylboronic ester to form a biaryl product, a common structural motif in pharmaceuticals.[18]

-

Methodology:

-

In a reaction vessel, combine the arylboronic pinacol ester (1.1 equiv), the aryl halide coupling partner (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., aqueous 2M K₂CO₃ or Cs₂CO₃, 2.0 equiv).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Deoxygenate the mixture by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction to 80-110 °C under the inert atmosphere, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate) for extraction.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue via flash chromatography or recrystallization to obtain the desired biaryl product.

-

Navigating Development Challenges

Despite their advantages, arylboronic acids present specific challenges that must be addressed during drug development.

Stability: The Deboronation Problem

A significant liability of boronic acids is their susceptibility to oxidative degradation.[20] Reactive oxygen species (ROS), which can be present under physiological conditions, can oxidize the carbon-boron bond, leading to a process called deboronation.[20][21] This converts the boronic acid into a phenol and inactive boric acid, effectively destroying the drug.[20]

Strategies for Enhancing Stability:

-

Electron-Withdrawing Groups: Placing electron-withdrawing groups on the aryl ring can decrease the electron density on the boron atom, making it less susceptible to oxidation.

-

Steric Hindrance: Introducing bulky groups near the boronic acid moiety can physically shield it from attack.

-

Prodrugs and Boronate Esters: Masking the boronic acid as an ester (e.g., a pinacol or MIDA ester) can improve stability and pharmacokinetic properties.[21] These esters can be designed to hydrolyze in vivo to release the active boronic acid.[22]

-

Intramolecular Coordination: Designing molecules where a nearby functional group (like a carboxyl group) can intramolecularly coordinate with the boron atom can dramatically increase oxidative stability.[20]

Toxicity and Safety Assessment

While the initial fears of boron toxicity have been largely demystified, a thorough toxicological evaluation is critical.[1][23] High concentrations of boric acid can lead to toxicity, with the testes and nervous system being potential target organs in animal studies.[24][25] However, the doses used in therapeutic contexts are typically much lower.[25] Regulatory agencies like the EMA have established guidelines for boric acid and borates when used as excipients, highlighting the importance of understanding exposure levels.[24] The safety profile of any boronic acid-containing drug candidate must be rigorously evaluated, paying close attention to potential off-target covalent interactions and the systemic effects of boric acid, its ultimate metabolite.[1][26]

Case Study: Bortezomib (Velcade®)

Bortezomib is the archetypal boronic acid drug, revolutionizing the treatment of multiple myeloma and mantle cell lymphoma.[11][22] It is a dipeptidyl boronic acid that functions as a potent, selective, and reversible inhibitor of the 26S proteasome.[11][27]

-

Mechanism of Action: The proteasome is a cellular complex responsible for degrading ubiquitinated proteins, including those that regulate cell cycle and apoptosis.[28][29] In cancer cells, inhibiting the proteasome leads to the accumulation of pro-apoptotic factors, triggering programmed cell death.[30] Bortezomib's boronic acid "warhead" forms a reversible covalent bond with the N-terminal threonine residue in the chymotrypsin-like catalytic site (β5 subunit) of the 20S core particle, effectively blocking its function.[11][27]

-

Clinical Significance: The approval of bortezomib by the FDA in 2003 validated boronic acids as a viable and powerful class of therapeutic agents.[22][31] Its success spurred significant interest in the field, leading to the development of second-generation proteasome inhibitors like ixazomib, the first oral boronic acid-based drug.[22][31]

| Drug Name | Target | Indication(s) | Year of First FDA Approval |

| Bortezomib (Velcade®) | 26S Proteasome (β5 subunit) | Multiple Myeloma, Mantle Cell Lymphoma | 2003[11][31] |

| Ixazomib (Ninlaro®) | 26S Proteasome (β5 subunit) | Multiple Myeloma | 2015[22][31] |

| Vaborbactam (Vabomere®) | β-lactamase | Complicated Urinary Tract Infections | 2017[7][32] |

| Tavaborole (Kerydin®) | Leucyl-tRNA synthetase | Onychomycosis | 2014[31][33] |

| Crisaborole (Eucrisa®) | Phosphodiesterase 4 (PDE4) | Atopic Dermatitis (Eczema) | 2016[13][31] |

Conclusion and Future Outlook

Arylboronic acids have firmly established their place in the modern drug discovery landscape. Their capacity for reversible covalent inhibition offers a compelling mechanism for achieving high potency and target residence time, while their utility as bioisosteres provides a sophisticated tool for optimizing pharmacokinetic properties. The synthetic accessibility, largely driven by the robustness of the Suzuki-Miyaura coupling, ensures that novel and complex boron-containing molecules can be readily generated.